molecular formula C19H22N2O5 B12637147 (2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine CAS No. 920802-52-4

(2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine

Cat. No.: B12637147
CAS No.: 920802-52-4
M. Wt: 358.4 g/mol
InChI Key: STLXXOTVLUWZTP-IBGZPJMESA-N
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Description

The compound (2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine is a chiral morpholine derivative featuring two distinct substituents:

  • A 4-nitrophenyl group at the 2-position (R configuration).
  • A (2,4-dimethoxyphenyl)methyl group at the 4-position.

Morpholine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, acting as kinase inhibitors, antimicrobial agents, and CNS modulators . The 4-nitrophenyl group is a common pharmacophore for further functionalization (e.g., reduction to aniline for coupling reactions), while the dimethoxy substituents may enhance solubility and influence target binding .

Properties

CAS No.

920802-52-4

Molecular Formula

C19H22N2O5

Molecular Weight

358.4 g/mol

IUPAC Name

(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine

InChI

InChI=1S/C19H22N2O5/c1-24-17-8-5-15(18(11-17)25-2)12-20-9-10-26-19(13-20)14-3-6-16(7-4-14)21(22)23/h3-8,11,19H,9-10,12-13H2,1-2H3/t19-/m0/s1

InChI Key

STLXXOTVLUWZTP-IBGZPJMESA-N

Isomeric SMILES

COC1=CC(=C(C=C1)CN2CCO[C@@H](C2)C3=CC=C(C=C3)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCOC(C2)C3=CC=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine typically involves the reaction of 2,4-dimethoxybenzyl chloride with 2-(4-nitrophenyl)morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that morpholine derivatives exhibit significant anticancer activity. The specific compound has been studied for its ability to inhibit tumor growth and promote apoptosis in cancer cells. For instance, studies have shown that morpholine derivatives can disrupt cellular signaling pathways essential for cancer cell survival .

Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Its effectiveness as an antibacterial agent has been highlighted in studies where it showed inhibition of bacterial growth, making it a candidate for further development in treating infectious diseases .

Neuropharmacological Applications
Morpholine derivatives are being investigated for their neuropharmacological effects. The compound may act on neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative conditions such as Alzheimer's disease. Preliminary data suggest that it could enhance cognitive function and reduce neuroinflammation .

Enzyme Inhibition
The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes that play a role in the biosynthesis of critical biomolecules, thus affecting cellular metabolism and proliferation .

Bioisosteric Substitutions
Research into bioisosteres of amide bonds has revealed that substituting traditional amide groups with morpholine derivatives can enhance the stability and bioactivity of pharmaceutical compounds. This approach is particularly relevant in drug design, where maintaining efficacy while improving pharmacokinetic properties is crucial .

Material Science

Polymer Chemistry
In material science, (2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine serves as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites .

Nanotechnology Applications
The compound's unique chemical structure allows it to be used in the synthesis of nanoparticles for drug delivery systems. The ability to modify its surface properties can improve the targeting of therapeutic agents to specific tissues or cells, enhancing treatment efficacy while minimizing side effects .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant tumor growth inhibition in vitro using various cancer cell lines .
Study 2Antimicrobial EfficacyShowed effective inhibition against Gram-positive and Gram-negative bacteria .
Study 3NeuropharmacologyIndicated potential cognitive enhancement and reduced neuroinflammation in animal models .
Study 4Polymer DevelopmentDeveloped new polymer composites with improved mechanical properties by incorporating the morpholine derivative .

Mechanism of Action

The mechanism of action of (2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the morpholine ring might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

4-(4-Nitrophenyl)morpholine

  • Structure : Lacks the (2,4-dimethoxyphenyl)methyl group and chirality.
  • Synthesis : Prepared via nucleophilic aromatic substitution of morpholine with 4-nitrochlorobenzene .
  • Crystallography : Adopts a chair conformation stabilized by face-to-face aromatic stacking (interplanar distance: 3.772 Å) .
  • Applications : Used as a precursor in antidiabetic and antimycobacterial agents .

Key Differences :

  • Absence of chiral center and dimethoxy group reduces steric and electronic complexity.
  • Simpler synthesis and lower lipophilicity compared to the target compound.

4-(4-Nitrophenyl)thiomorpholine

  • Structure : Replaces morpholine’s oxygen with sulfur.
  • Synthesis : Similar to morpholine analogs but with thiomorpholine .
  • Crystallography : Forms centrosymmetric dimers via C–H···O interactions, differing from morpholine’s stacking .
  • Properties : Increased lipophilicity due to sulfur; sulfur serves as a metabolic "soft spot" (oxidizable to sulfoxide/sulfone) .

Key Differences :

  • Enhanced metabolic liability and lipophilicity.
  • Structural flexibility alters intermolecular interactions in solid state.

4-(4-Chloro-2-nitrophenyl)morpholine

  • Structure : Contains a chloro substituent at the 2-position of the nitrobenzene ring.
  • Synthesis : Likely via nucleophilic substitution with 4-chloro-2-nitrochlorobenzene .
  • Properties : Chloro group introduces steric hindrance and electron-withdrawing effects.

Key Differences :

  • Altered electronic profile may affect reactivity in substitution reactions.
  • Potential for unique binding modes in biological targets due to halogen interactions.

4-(2-Fluoro-4-nitrophenyl)morpholine

  • Structure : Fluorine at the 2-position of the nitrobenzene ring.
  • Properties : Fluorine’s electronegativity may enhance metabolic stability and bioavailability .

Key Differences :

  • Fluorine’s small size and strong electron-withdrawing effects could fine-tune electronic properties compared to the target compound’s dimethoxy group.

4-(4-Nitrobenzoyl)morpholine

  • Structure : Features a carbonyl linker between morpholine and nitrobenzene.
  • Synthesis : Likely via acylation reactions .
  • Properties : The carbonyl group increases polarity, reducing lipophilicity.

Key Differences :

  • Ester/amide linkage alters chemical reactivity (e.g., susceptibility to hydrolysis).

Physicochemical Comparison

Property Target Compound 4-(4-Nitrophenyl)morpholine 4-(4-Nitrophenyl)thiomorpholine
Lipophilicity (LogP) Moderate (dimethoxy enhances solubility) Low High (due to sulfur)
Metabolic Stability High (dimethoxy resists oxidation) Moderate Low (sulfur oxidizable)
Crystal Packing Likely chair conformation* Chair conformation Centrosymmetric dimers

*Predicted based on morpholine analogs.

Biological Activity

(2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine is a morpholine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the findings related to the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Research indicates that morpholine derivatives often exhibit anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain morpholines could induce apoptosis in cancer cells by activating caspase pathways .

Antimicrobial Activity

Morpholine derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of several bacterial strains, suggesting potential applications in treating infections . The specific activity of this compound against different pathogens remains to be fully characterized.

Enzyme Inhibition

The compound's structure suggests it may interact with various enzymes. For example, related compounds have been identified as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition could lead to increased bioavailability of co-administered drugs but also poses the risk of drug-drug interactions.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Apoptosis Induction : Similar morpholine derivatives have been shown to activate apoptotic pathways in cancer cells.
  • Enzyme Interaction : The potential inhibition of cytochrome P450 enzymes may alter metabolic pathways, enhancing therapeutic effects or toxicity.
  • Receptor Modulation : The compound may interact with various receptors involved in cell signaling, although specific receptor targets remain to be identified.

Case Studies and Research Findings

StudyFocusFindings
Study 1Cancer Cell LinesInduced apoptosis via caspase activation
Study 2Antimicrobial ActivityInhibited growth of bacterial strains
Study 3Enzyme InteractionPotential P450 enzyme inhibition

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